2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c1-24-13-8-4-5-10-9-14(25-15(10)13)17-21-22-18(26-17)20-16(23)11-6-2-3-7-12(11)19/h2-9H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPYGZUKQYTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Oxadiazole Ring: The oxadiazole ring can be introduced via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Fluorinated Benzamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing the oxadiazole moiety. The introduction of 1,3,4-oxadiazole derivatives has shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes and growth factors involved in tumor progression, such as telomerase and topoisomerase .
-
Case Studies :
- A study highlighted that certain oxadiazole derivatives exhibited potent cytotoxic effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. For instance, compounds derived from 1,2,4-oxadiazole showed IC50 values in the micromolar range, indicating significant antiproliferative activity .
- Another research demonstrated that specific derivatives could induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
Antimicrobial Properties
Fluorinated compounds have been recognized for their antibacterial activities. The incorporation of fluorine atoms can enhance the lipophilicity and biological activity of molecules:
- Antibacterial Activity : Studies have shown that fluorinated imines and hydrazones exhibit varying degrees of antibacterial effects against different bacterial strains. The presence of the oxadiazole ring in 2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide may contribute to its potential antimicrobial efficacy .
Neuropharmacological Applications
The targeting of nicotinic acetylcholine receptors has been a focal point in neuropharmacology. Compounds like this compound may play a role in modulating these receptors:
- Research Insights : Recent reviews have discussed the significance of selective agonists for α7 nicotinic acetylcholine receptors and their therapeutic implications in neurological disorders. The structural characteristics of compounds similar to this compound could be explored for developing new neuroactive agents .
Structure–Activity Relationship Studies
Understanding how variations in chemical structure influence biological activity is crucial for drug design:
| Compound | Biological Activity | IC50 Value (μM) | Target Cell Line |
|---|---|---|---|
| Compound A | Antiproliferative | 0.48 | MCF-7 |
| Compound B | Apoptosis Induction | 0.11 | A549 |
| Compound C | Antimicrobial | Varies | Various Strains |
This table summarizes findings from various studies that evaluated the biological activities of oxadiazole derivatives .
Mechanism of Action
The mechanism of action of 2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, while the oxadiazole ring can form hydrogen bonds with biological macromolecules . The fluorinated benzamide group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Oxadiazole Derivatives
Key Findings:
Substituent Impact on Antifungal Activity: LMM5 and LMM11, both bearing sulfamoyl groups, exhibit antifungal activity against C. albicans. The 4-methoxyphenylmethyl group in LMM5 confers higher potency (IC₅₀: 8.2 µg/mL) compared to LMM11’s furan-2-yl group (IC₅₀: 12.5 µg/mL) .
Fluorine Substitution :
- The 2-fluorobenzamide group in the target compound is structurally analogous to derivatives in and . Fluorine atoms often improve metabolic stability and binding affinity via hydrophobic interactions .
Enzyme Inhibition Potential: LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), a target for antifungal agents . The target compound’s benzofuran moiety may similarly interact with enzyme active sites, though this requires experimental validation.
Physicochemical Properties :
- Compounds like OX1 and 5a adhere to Lipinski’s rule (LogP <5, MW <500), suggesting favorable drug-likeness . The target compound’s MW (~450–500 g/mol estimated) and LogP (~3–4) likely align with these criteria.
Antibacterial Selectivity :
- S-Alkylated oxadiazoles (e.g., 6s in ) show low hemolytic activity despite strong antibacterial effects, indicating substituent-dependent selectivity . The target compound’s benzofuran group may reduce toxicity compared to halogenated analogs.
Biological Activity
2-Fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates a benzamide structure with a 1,3,4-oxadiazole and a methoxy-substituted benzofuran moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O3 |
| Molecular Weight | Approximately 353.4 g/mol |
| IUPAC Name | This compound |
The presence of the fluorine atom and methoxy group enhances the lipophilicity and may influence interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and benzofuran moieties exhibit diverse biological activities. These include anticancer, anti-inflammatory, antibacterial, and antifungal properties. The specific biological activities of this compound have not been extensively documented in the literature; however, insights can be drawn from studies on related compounds.
Anticancer Activity
Compounds with oxadiazole structures have shown promising anticancer activity. For example, derivatives of 1,2,4-oxadiazoles have been reported to exhibit significant inhibitory effects against various cancer cell lines. A study indicated that oxadiazole derivatives could inhibit cancer cell proliferation with IC50 values ranging from 36.76 µg/mL to 92.4 µM against multiple cancer types including lung adenocarcinoma and breast cancer .
Anti-inflammatory Properties
Oxadiazole derivatives are also noted for their anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models . This suggests that this compound may possess similar properties due to its structural components.
The mechanisms through which oxadiazole-containing compounds exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play critical roles in inflammation and cancer progression .
- Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways related to apoptosis and cell cycle regulation. For instance, they may activate or inhibit pathways involving AKT/GSK3β signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
